(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide
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Overview
Description
(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features an oxathiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of chiral centers at the 2 and 4 positions adds to its complexity and potential for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a p-tolyl-substituted thioamide with an isopropyl-substituted epoxide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield and selectivity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is increasingly being adopted to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison
Compared to these similar compounds, (2R,4R)-(+)-4,5-Dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide is unique due to its oxathiazole ring structure and chiral centers. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2λ6-thia-3-azacyclopent-2-ene 2-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNBRUOJSNBOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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